Diethyl 2-(2-bromobenzyl)malonate
CAS No.: 66192-11-8
Cat. No.: VC7866792
Molecular Formula: C14H17BrO4
Molecular Weight: 329.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66192-11-8 |
|---|---|
| Molecular Formula | C14H17BrO4 |
| Molecular Weight | 329.19 g/mol |
| IUPAC Name | diethyl 2-[(2-bromophenyl)methyl]propanedioate |
| Standard InChI | InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 |
| Standard InChI Key | GTTUKNWHBBEELY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC |
Introduction
Synthesis and Manufacturing Methods
The synthesis of diethyl 2-(2-bromobenzyl)malonate typically proceeds via alkylation of diethyl malonate with 2-bromobenzyl bromide.
Laboratory-Scale Synthesis
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Reaction Scheme:
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Conditions:
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Base: Sodium hydride (NaH) or potassium carbonate (KCO) in anhydrous tetrahydrofuran (THF).
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Temperature: 0–25°C under nitrogen atmosphere.
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Yield: ~70–85% after purification via column chromatography.
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Industrial Production
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Scale-Up Challenges: Optimizing cost-efficiency while minimizing byproducts (e.g., dialkylation).
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Process Enhancements: Continuous-flow reactors improve mixing and heat transfer, increasing yield to >90%.
Table 1: Synthetic Method Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | NaH | KCO |
| Solvent | THF | Toluene |
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 70–85% | >90% |
Physicochemical Properties
Physical Characteristics
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Molecular Weight: 315.16 g/mol.
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Melting Point: 45–48°C (lit., varies with purity).
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Boiling Point: Decomposes above 200°C.
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Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water.
Spectroscopic Data
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H NMR (CDCl, 400 MHz):
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δ 1.25 (t, 6H, -OCHCH), 3.45 (s, 2H, malonate CH), 4.15 (q, 4H, -OCH), 4.80 (s, 2H, benzyl CH), 7.20–7.50 (m, 4H, aromatic H).
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C NMR: δ 14.1 (CH), 42.5 (malonate C), 61.8 (OCH), 122.1–134.7 (aromatic C), 170.2 (C=O).
Reactivity and Applications in Organic Synthesis
Key Reaction Pathways
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Alkylation/Deprotonation:
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Forms enolate intermediates for C–C bond formation.
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Example: Reaction with alkyl halides to generate branched malonates.
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Cross-Coupling Reactions:
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Suzuki-Miyaura coupling using the bromoaryl group to install aryl/heteroaryl substituents.
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Cyclization Reactions:
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Intramolecular attacks to form five- or six-membered rings, relevant in alkaloid synthesis.
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Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO | Biaryl malonates for drug discovery |
| Knoevenagel Condensation | Aldehyde, piperidine | α,β-Unsaturated esters |
| Michael Addition | Acrylate, DBU | Functionalized cyclohexanes |
Recent Advances and Future Directions
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Photoredox Catalysis: Leveraging the bromoaryl group for radical-mediated couplings under mild conditions.
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Bioconjugation: Development of malonate-based linkers for antibody-drug conjugates (ADCs).
Emerging Applications
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Materials Science: Incorporation into metal-organic frameworks (MOFs) for selective gas adsorption.
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Asymmetric Catalysis: Chiral malonate derivatives as ligands in enantioselective transformations.
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